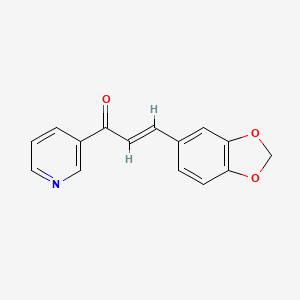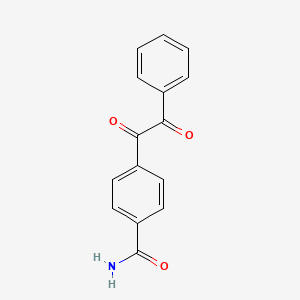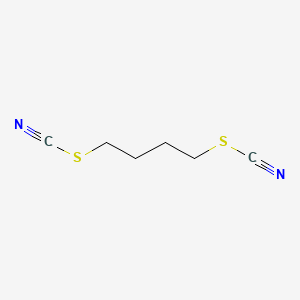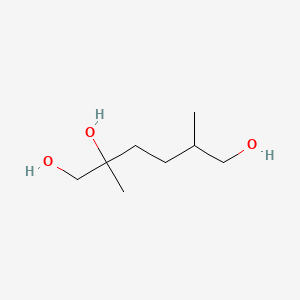
2-(4-Benzylpiperazin-1-yl)-2-(pyridin-3-yl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Benzylpiperazin-1-yl)-2-(pyridin-3-yl)acetonitrile is a synthetic organic compound that features a piperazine ring substituted with a benzyl group and a pyridine ring. This compound is of interest in various fields of research due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Benzylpiperazin-1-yl)-2-(pyridin-3-yl)acetonitrile typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Benzylation: The piperazine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Coupling with Pyridine: The benzylated piperazine is coupled with a pyridine derivative, often using a palladium-catalyzed cross-coupling reaction.
Introduction of the Acetonitrile Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Primary or secondary amines.
Substitution: Various substituted piperazine derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 2-(4-Benzylpiperazin-1-yl)-2-(pyridin-3-yl)acetonitrile would depend on its specific biological target. Generally, compounds with piperazine and pyridine rings can interact with neurotransmitter receptors or enzymes, modulating their activity. The benzyl group may enhance lipophilicity, aiding in the compound’s ability to cross cell membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Benzylpiperazin-1-yl)-2-(pyridin-2-yl)acetonitrile: Similar structure but with the pyridine ring in a different position.
2-(4-Benzylpiperazin-1-yl)-2-(pyridin-4-yl)acetonitrile: Another positional isomer.
2-(4-Benzylpiperazin-1-yl)-2-(quinolin-3-yl)acetonitrile: Contains a quinoline ring instead of pyridine.
Uniqueness
The specific positioning of the pyridine ring in 2-(4-Benzylpiperazin-1-yl)-2-(pyridin-3-yl)acetonitrile may confer unique binding properties and biological activities compared to its isomers and analogs.
Propriétés
Formule moléculaire |
C18H20N4 |
|---|---|
Poids moléculaire |
292.4 g/mol |
Nom IUPAC |
2-(4-benzylpiperazin-1-yl)-2-pyridin-3-ylacetonitrile |
InChI |
InChI=1S/C18H20N4/c19-13-18(17-7-4-8-20-14-17)22-11-9-21(10-12-22)15-16-5-2-1-3-6-16/h1-8,14,18H,9-12,15H2 |
Clé InChI |
KBOTXGVYJLRNMZ-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CC2=CC=CC=C2)C(C#N)C3=CN=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(E)-{2-[(4-chlorophenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-methylbenzoate](/img/structure/B15077721.png)
![ethyl 4-({[(3Z)-2-oxo-3-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetyl}amino)benzoate](/img/structure/B15077725.png)


![(5Z)-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one](/img/structure/B15077759.png)
![N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15077761.png)


![N-(3-Chlorophenyl)-2-[(3Z)-3-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]acetamide](/img/structure/B15077779.png)

![4-methyl-N-{2,2,2-trichloro-1-[(phenylcarbamothioyl)amino]ethyl}benzamide](/img/structure/B15077787.png)


![1-[4-(4-Propionylbenzyl)phenyl]-1-propanone](/img/structure/B15077807.png)
